molecular formula C19H26O3 B12764928 (5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid CAS No. 121633-15-6

(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid

Cat. No.: B12764928
CAS No.: 121633-15-6
M. Wt: 302.4 g/mol
InChI Key: RHIMNYUELYCNTF-YQDZKPHZSA-N
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Description

(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid is an organic compound characterized by its unique structure, which includes a hydroxy-substituted trimethylphenyl group and a conjugated diene system. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Trimethylphenyl Intermediate: Starting from a suitable aromatic precursor, such as 1,2,3-trimethylbenzene, the hydroxy group can be introduced via electrophilic aromatic substitution using reagents like hydroxylamine.

    Conjugated Diene Formation: The diene system can be constructed through a series of aldol condensations and dehydration reactions, using appropriate aldehyde and ketone precursors.

    Final Coupling: The trimethylphenyl intermediate can be coupled with the diene system using cross-coupling reactions, such as the Heck or Suzuki coupling, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The conjugated diene system can be reduced to a saturated alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in sulfuric acid)

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a saturated alkane

    Substitution: Formation of ethers, amines, or thioethers

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications.

Biology

The hydroxy-substituted trimethylphenyl group may exhibit biological activity, making this compound a candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid: Unique due to its specific substitution pattern and conjugated diene system.

    (5E,7E)-8-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid: Similar structure but different substitution pattern.

    (5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic ester: Ester derivative with potentially different reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxy group and a conjugated diene system, which confer distinct chemical and biological properties.

Properties

CAS No.

121633-15-6

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(5E,7E)-8-(4-hydroxy-2,3,6-trimethylphenyl)-2,6-dimethylocta-5,7-dienoic acid

InChI

InChI=1S/C19H26O3/c1-12(7-6-8-13(2)19(21)22)9-10-17-14(3)11-18(20)16(5)15(17)4/h7,9-11,13,20H,6,8H2,1-5H3,(H,21,22)/b10-9+,12-7+

InChI Key

RHIMNYUELYCNTF-YQDZKPHZSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/CCC(C)C(=O)O)/C)C)C)O

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CCCC(C)C(=O)O)C)C)C)O

Origin of Product

United States

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